N-(2-methoxybenzyl)-6-(methoxymethyl)pyrimidin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(2-methoxybenzyl)-6-(methoxymethyl)pyrimidin-4-amine involves multistep chemical reactions, starting from basic heterocyclic compounds and incorporating various functional groups through nucleophilic substitution, condensation, and other organic transformations. For instance, the synthesis of similar compounds has been achieved through the reaction of tetrahydropyrimidine derivatives with amines or through the condensation of aminothiophene derivatives with urea and subsequent reactions (Genç et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-methoxybenzyl)-6-(methoxymethyl)pyrimidin-4-amine can be elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and X-ray crystallography. These analyses provide insights into the geometry, electronic structure, and intramolecular interactions within the molecule. Density functional theory (DFT) calculations can complement experimental data to provide a deeper understanding of the molecular structure and reactivity (Murugavel et al., 2014).
Chemical Reactions and Properties
N-(2-methoxybenzyl)-6-(methoxymethyl)pyrimidin-4-amine and related compounds exhibit a range of chemical reactivities due to the presence of reactive functional groups and the pyrimidine core. These molecules can undergo nucleophilic substitution, electrophilic addition, and other typical organic reactions. The pyrimidine ring, in particular, can participate in various heterocyclic chemistry reactions, forming a wide array of derivatives with potential biological activities (Loidreau et al., 2013).
Physical Properties Analysis
The physical properties of N-(2-methoxybenzyl)-6-(methoxymethyl)pyrimidin-4-amine, such as melting point, boiling point, solubility, and crystal structure, can be influenced by the nature of its functional groups and the molecular packing in the solid state. Crystallographic studies provide valuable information on the molecular conformation and packing, which can affect the compound's physical properties and reactivity (Murugavel et al., 2014).
Chemical Properties Analysis
The chemical properties of N-(2-methoxybenzyl)-6-(methoxymethyl)pyrimidin-4-amine are characterized by its functional groups' reactivity and the electronic structure of the pyrimidine ring. Studies on similar compounds have shown that the electronic distribution within the molecule can significantly influence its chemical behavior, including nucleophilicity, electrophilicity, and potential biological activities. Computational chemistry techniques, such as DFT, provide insights into the electronic properties and reactivity of the molecule (Murugavel et al., 2014).
properties
IUPAC Name |
6-(methoxymethyl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-18-9-12-7-14(17-10-16-12)15-8-11-5-3-4-6-13(11)19-2/h3-7,10H,8-9H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMSCTSIVJABIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=N1)NCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-6-(methoxymethyl)pyrimidin-4-amine |
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